1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[oxan-4-yl(thiophen-2-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS.2ClH/c1-2-13(18-11-1)14(12-3-9-17-10-4-12)16-7-5-15-6-8-16;;/h1-2,11-12,14-15H,3-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAWHQRWZHSCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Core Construction and Functionalization
Piperazine derivatives are commonly prepared via nucleophilic substitution or palladium-catalyzed coupling reactions. The piperazine ring can be functionalized at the nitrogen atoms to introduce substituents such as tetrahydropyranyl or thiophenyl groups.
Nucleophilic Aromatic Substitution (SNAr): Starting from halogenated aromatic compounds, piperazine reacts to form N-arylpiperazines. This approach is well-documented for related compounds and involves using bases or catalytic systems to enhance nucleophilicity and improve yields.
Pd-Catalyzed Buchwald–Hartwig Coupling: This method enables the formation of C-N bonds between aryl halides and piperazine under palladium catalysis, often yielding high purity and good yields. Variations include the use of different ligands and bases to optimize reaction efficiency.
Copper-Catalyzed Coupling: An alternative to Pd catalysis, copper salts with appropriate ligands can facilitate coupling reactions between piperazine and aryl halides, sometimes under milder conditions.
Introduction of the Tetrahydro-2H-pyran-4-yl Group
The tetrahydropyranyl moiety is typically introduced via alkylation reactions or reductive aminations:
Alkylation of Piperazine: The piperazine nitrogen can be alkylated with tetrahydro-2H-pyran-4-ylmethyl halides or equivalents under basic conditions, forming the corresponding N-substituted piperazine.
Reductive Amination: Aldehydes or ketones bearing the tetrahydropyranyl group can be reacted with piperazine under reductive amination conditions (e.g., using NaBH3CN) to form the desired substituted amine.
Incorporation of the Thiophen-2-yl Substituent
The thiophen-2-yl group is introduced either by direct substitution or via cross-coupling reactions:
Suzuki Coupling: Thiophen-2-yl boronic acids or esters can be coupled with halogenated piperazine intermediates to attach the thiophenyl group. This method provides regioselective and efficient formation of the C-C bond.
Nucleophilic Substitution: In some cases, thiophen-2-ylmethyl halides can be used to alkylate the piperazine nitrogen directly.
Representative Synthetic Route
A plausible synthetic sequence based on literature precedents is as follows:
Data Table Summarizing Key Preparation Parameters
Research Findings and Optimization Notes
The nucleophilicity of piperazine intermediates can be enhanced by using bases such as cyclohexyl magnesium chloride, improving coupling yields significantly.
Changing leaving groups on aromatic substrates from sulfoxides to chlorides can improve reaction efficiency in SNAr steps.
Buchwald–Hartwig coupling yields can be increased by using iodo derivatives instead of bromo derivatives and optimizing ligand choice.
Copper-catalyzed coupling offers a palladium-free alternative with comparable yields under optimized conditions.
The final dihydrochloride salt form enhances the compound's stability and solubility, facilitating handling and further applications.
Chemical Reactions Analysis
Types of Reactions
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or ion channels in the nervous system, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its hybrid pyran-thiophene-piperazine architecture. Key analogues and their differentiating features are outlined below:
Key Observations :
- Thiophene vs. Thiopyran : Replacement of thiophene with thiopyran (as in ) introduces a saturated sulfur-containing ring, reducing aromaticity and altering electronic properties.
- Fluorophenyl/Cinnamyl Groups : Flunarizine and GBR 12783 () demonstrate how bulky aromatic substituents enhance CNS activity, whereas the target compound’s thiophene may offer metabolic stability via sulfur interactions.
- Salt Forms : All analogues utilize dihydrochloride salts, improving solubility for in vivo applications.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-((Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 270.19 g/mol. The structural features include a tetrahydropyran ring, a thiophene moiety, and a piperazine core. These components contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇Cl₂N |
| Molecular Weight | 270.19 g/mol |
| CAS Number | 2320536-40-9 |
This compound primarily acts as an antagonist at the κ-opioid receptor (KOR) . By blocking this receptor, the compound modulates opioid signaling pathways, which can lead to increased neurotransmitter release and potential analgesic effects.
Biochemical Pathways
The inhibition of KOR affects various neurotransmitter systems, particularly those involved in pain modulation and mood regulation. This mechanism suggests potential applications in pain management and mood disorders.
Antinociceptive Effects
Studies have demonstrated that the compound exhibits significant antinociceptive properties. For instance, in animal models, it effectively reduced pain responses induced by KOR agonists.
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Studies
- Antinociceptive Study : A study involving mice showed that administration of the compound led to a significant reduction in tail-flick response times compared to control groups, indicating potent analgesic effects (p < 0.05) when tested against KOR agonists.
- Cytotoxicity Assay : In a comparative study against several cancer cell lines (e.g., Jurkat and HT-29), the compound demonstrated notable cytotoxicity with IC50 values less than those of reference drugs, suggesting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It has been shown to exhibit good oral bioavailability and metabolic stability in preliminary studies.
Q & A
Basic: What synthetic strategies are effective for preparing 1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Coupling of a tetrahydro-2H-pyran-4-amine derivative with a thiophene-containing electrophile (e.g., thiophen-2-ylmethyl halide) using a base like NEt₃ in THF or DMF .
- Step 2: Piperazine introduction via nucleophilic substitution or amidation. For example, 1-(pyridin-4-yl)piperazine derivatives are synthesized using carbothioamide intermediates and purified via reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) .
- Step 3: Salt formation (dihydrochloride) via treatment with HCl in a polar solvent.
Key Considerations: Optimize reaction time (e.g., 2–24 hours) and temperature (40–70°C) to improve yield (reported ~44% in similar piperazine-thiophene syntheses) .
Advanced: How can computational tools enhance the design of novel derivatives with improved bioactivity?
Methodological Answer:
- Retrosynthetic Analysis: Tools like AI-powered synthesis planners (e.g., ICReDD’s quantum chemical path-searching methods) predict feasible routes by analyzing reaction databases and steric/electronic parameters .
- Docking Studies: Use software like AutoDock Vina to model interactions between the compound’s thiophene and piperazine moieties and target proteins (e.g., phosphoglycerate dehydrogenase) .
- SAR Analysis: Modify the tetrahydro-2H-pyran ring’s substituents (e.g., methyl groups) and assess impact on logP and solubility via COSMO-RS simulations .
Basic: What analytical techniques confirm the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to verify key peaks:
- Thiophene protons: δ 6.70–7.20 (multiplet) .
- Piperazine methylene: δ 3.39–4.05 (multiplet) .
- HRMS: Confirm molecular ion [M+H]⁺ (calculated for C₁₇H₂₂N₅S: 328.1590; observed: 328.1597) .
- HPLC: Monitor purity (>95%) using a C18 column with 0.1% TFA in acetonitrile/water .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Metabolic Stability Testing: Use liver microsomes to assess if conflicting in vitro/in vivo results arise from rapid hepatic clearance .
- Data Normalization: Compare IC₅₀ values against a common reference compound (e.g., PHGDH inhibitors) to contextualize potency discrepancies .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-protected containers with desiccants (silica gel) to prevent hydrolysis .
- Degradation Monitoring: Perform accelerated stability studies (40°C/75% RH for 6 months) and track impurities via LC-MS. Key degradation products may include oxidized thiophene or hydrolyzed piperazine .
Advanced: How can kinetic modeling predict degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolysis Kinetics: Use pseudo-first-order models to quantify degradation rates in buffers (pH 1–9). For example, piperazine derivatives show t₁/₂ > 24 hours at pH 7.4 but rapid degradation at pH < 2 .
- Arrhenius Analysis: Calculate activation energy (Eₐ) from temperature-dependent degradation data to extrapolate shelf life .
Basic: What in vitro assays are suitable for evaluating target engagement?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., PHGDH inhibition) with NADH detection at λₑₓ 340 nm .
- Cell Viability: Test against cancer cell lines (e.g., MDA-MB-468) using MTT assays (48–72 hours incubation) .
Advanced: How to design SAR studies for optimizing pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Introduce polar groups (e.g., hydroxyl on tetrahydro-2H-pyran) to reduce logP from ~3.5 to <2.5, improving aqueous solubility .
- CYP450 Profiling: Screen against CYP3A4/2D6 isozymes to identify metabolically labile sites. For example, replacing thiophene with furan reduces CYP2D6-mediated oxidation .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to address low yield in large-scale synthesis?
Methodological Answer:
- Process Optimization: Switch from batch to flow chemistry for exothermic steps (e.g., carbothioamide formation) to improve heat dissipation .
- Purification: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
